
(2S)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method starts with the amino acid precursor, which is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids can be scaled up using flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes . The use of flow microreactors also ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under acidic conditions to remove the Boc group, revealing the free amino group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Coupling Reactions: It is commonly used in peptide coupling reactions, where the amino group reacts with carboxyl groups to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with TFA yields the free amino acid, while coupling reactions yield dipeptides or longer peptide chains.
Applications De Recherche Scientifique
(2S)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: It is involved in the synthesis of pharmaceutical compounds, particularly those that require specific amino acid sequences.
Mécanisme D'action
The mechanism of action of (2S)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(tert-butoxycarbonylamino)-3-(4-methoxyphenyl)propanoic acid: Similar in structure but with a different aromatic substituent.
(2S)-2-(tert-butoxycarbonylamino)-3-(2-chlorophenyl)propanoic acid: Contains a chlorine substituent instead of a methyl group.
Uniqueness
(2S)-2-(tert-butoxycarbonylamino)-3-(2-methyl-4-pyridyl)propanoic acid is unique due to the presence of the 2-methyl-4-pyridyl group, which can impart different chemical properties and reactivity compared to other Boc-protected amino acids. This uniqueness makes it valuable in specific synthetic applications where the pyridyl group plays a crucial role .
Propriétés
Formule moléculaire |
C14H20N2O4 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-9-7-10(5-6-15-9)8-11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18) |
Clé InChI |
QGDCINAUZBVBES-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



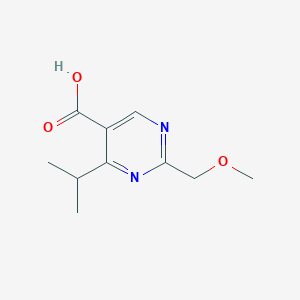

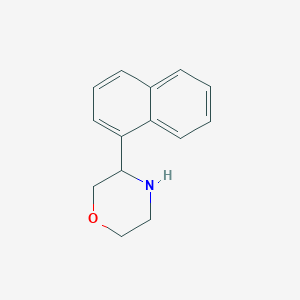
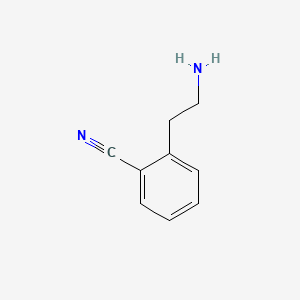
![Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13528218.png)
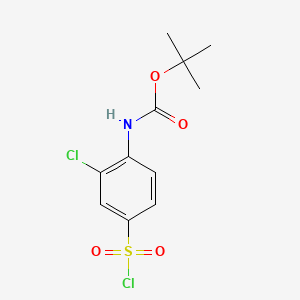

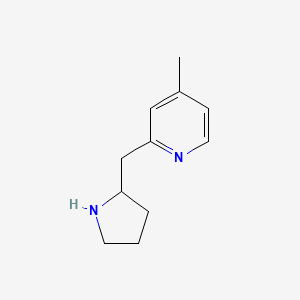
![methyl (3R)-8-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylate](/img/structure/B13528238.png)



![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylatehydrochloride](/img/structure/B13528267.png)
